molecular formula C19H14ClN7O3S B2444461 N-(4-chlorophenyl)-2-[4-oxo-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 1984167-37-4

N-(4-chlorophenyl)-2-[4-oxo-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2444461
CAS No.: 1984167-37-4
M. Wt: 455.88
InChI Key: DJKDWQCLHPVNAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-chlorophenyl)-2-[4-oxo-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl]acetamide” is a chemical compound with the molecular formula C19H14ClN7O3S and a molecular weight of 455.88 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures including a thiophene ring, an oxadiazole ring, and a triazolopyrazine ring . The compound also contains functional groups such as an acetamide group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 455.88 . Other specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Biological Assessment

Research on related heterocyclic compounds, including triazoles, oxadiazoles, and pyrazines, highlights the importance of these structures in developing new chemical entities with potential biological activities. For instance, the work by Karpina et al. (2019) focuses on the synthesis and biological assessment of acetamides bearing an oxadiazole cycle, showcasing the diversity of functionalized triazolo and pyridine derivatives obtained and their pharmacological potential. This study exemplifies the synthetic approaches and pharmacological activity evaluations that could be relevant to compounds like N-(4-chlorophenyl)-2-[4-oxo-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (Karpina et al., 2019).

Antimicrobial and Antifungal Activity

Several studies explore the antimicrobial and antifungal activities of new pyrazoline and pyrazole derivatives, which are structurally related to the compound . These research efforts aim to identify new therapeutic agents by synthesizing and evaluating the biological activities of novel heterocyclic compounds. For example, Hassan (2013) synthesized a series of new pyrazoline derivatives and evaluated their antimicrobial activity, demonstrating the potential for such compounds in treating infections (Hassan, 2013).

Synthesis of Heterocyclic Fused Rings

The creation of novel heterocyclic fused rings, as detailed by Abbas et al. (2017), further emphasizes the chemical versatility and potential applications of compounds like this compound. These synthesized compounds are characterized and explored for various biological activities, illustrating the ongoing interest in developing new molecules with potential scientific applications (Abbas et al., 2017).

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . Further safety and hazard information is not provided in the search results.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-oxo-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)-6,7-dihydrotriazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN7O3S/c20-12-1-3-13(4-2-12)21-14(28)9-26-6-7-27-16(19(26)29)15(23-25-27)18-22-17(24-30-18)11-5-8-31-10-11/h1-5,8,10H,6-7,9H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKDWQCLHPVNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(N=N2)C3=NC(=NO3)C4=CSC=C4)C(=O)N1CC(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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